![molecular formula C21H26N2O4 B5798537 1-(2,3-dimethoxybenzyl)-4-(4-methoxybenzoyl)piperazine CAS No. 6041-17-4](/img/structure/B5798537.png)
1-(2,3-dimethoxybenzyl)-4-(4-methoxybenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dimethoxybenzyl)-4-(4-methoxybenzoyl)piperazine, commonly known as DMMDA-2, is a psychoactive substance that belongs to the class of phenethylamines. This compound has been found to possess hallucinogenic properties and is known to produce effects similar to those of other hallucinogens such as LSD and mescaline. DMMDA-2 has been the subject of scientific research due to its potential therapeutic applications and its effects on the central nervous system.
Wirkmechanismus
DMMDA-2 is believed to produce its psychoactive effects by binding to serotonin receptors in the brain, specifically the 5-HT2A receptor. This results in the activation of various signaling pathways, leading to changes in neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
DMMDA-2 has been found to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in regulating mood and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
DMMDA-2 has advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. However, its psychoactive properties also pose a risk to researchers, and its effects on the central nervous system may make it difficult to control for confounding variables in experiments.
Zukünftige Richtungen
There are several future directions for research on DMMDA-2. One area of interest is its potential therapeutic applications, particularly in the treatment of mental health disorders. Another area of research is the development of new analogs of DMMDA-2 that may have improved therapeutic properties or reduced side effects. Additionally, further studies are needed to fully understand the mechanism of action of DMMDA-2 and its effects on the brain and body.
Synthesemethoden
DMMDA-2 can be synthesized through a multistep process, which involves the reaction of 2,3-dimethoxybenzaldehyde with 4-methoxybenzoyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with piperazine. The final product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
DMMDA-2 has been studied for its potential therapeutic applications in the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder. It has been found to have a positive effect on mood and cognition, and may also have neuroprotective properties.
Eigenschaften
IUPAC Name |
[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-25-18-9-7-16(8-10-18)21(24)23-13-11-22(12-14-23)15-17-5-4-6-19(26-2)20(17)27-3/h4-10H,11-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCPBWNVKPPZEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359766 |
Source
|
Record name | [4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone | |
CAS RN |
6041-17-4 |
Source
|
Record name | [4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.